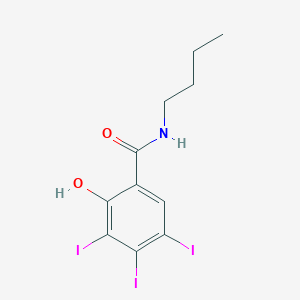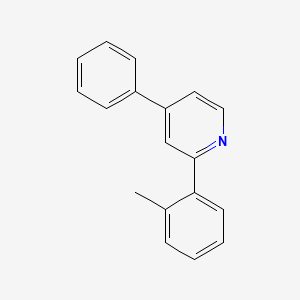
4-Phenyl-2-(o-tolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(o-tolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 4-position and an o-tolyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(o-tolyl)pyridine can be achieved through several methods. One common approach involves the use of organolithium reagents. For example, the reaction of 2-bromo-4-phenylpyridine with o-tolyllithium, followed by a subsequent dehydration step, can yield the desired compound . Another method involves the palladium-catalyzed cross-coupling reaction of 2-bromo-4-phenylpyridine with o-tolylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar organolithium or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often employing automated systems for reagent addition and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-(o-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aromatic rings to their corresponding saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl or pyridine rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of saturated ring compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Phenyl-2-(o-tolyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(o-tolyl)pyridine depends on its application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs by facilitating efficient charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the o-tolyl group, which can affect its reactivity and applications.
4-(o-Tolyl)pyridine:
2,4-Diphenylpyridine: Contains two phenyl groups, which can alter its electronic properties and reactivity compared to 4-Phenyl-2-(o-tolyl)pyridine.
Uniqueness
This compound is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including catalysis, drug design, and materials science.
Propriétés
Formule moléculaire |
C18H15N |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-7-5-6-10-17(14)18-13-16(11-12-19-18)15-8-3-2-4-9-15/h2-13H,1H3 |
Clé InChI |
RINYVSCQPQXUGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
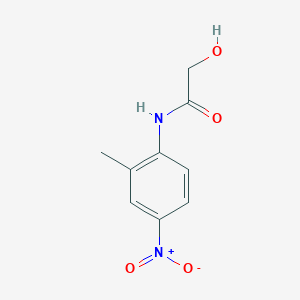
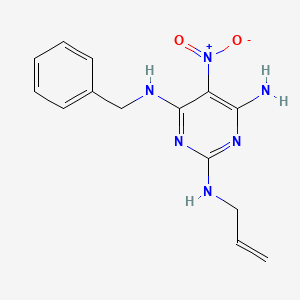
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
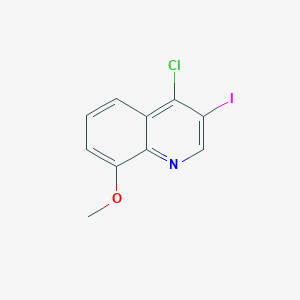
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14140831.png)
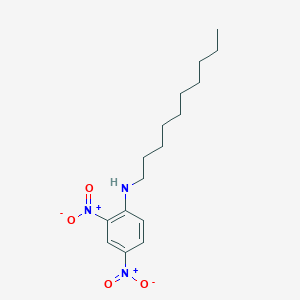
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
